Technical Documentation Center

4-Fluoro-2-(piperidin-1-ylmethyl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-2-(piperidin-1-ylmethyl)aniline
  • CAS: 1153197-37-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Stability & Storage of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 4-Fluoro-2-(piperidin-1-ylmethyl)aniline . It is designed for researchers and CMC (Chemistry, Manufacturing,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 4-Fluoro-2-(piperidin-1-ylmethyl)aniline . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals requiring high-fidelity handling standards.

Executive Summary & Chemical Identity

4-Fluoro-2-(piperidin-1-ylmethyl)aniline (CAS: 1153197-37-5) is a bifunctional building block featuring an electron-deficient aniline core and a basic piperidine moiety linked via an ortho-methylene bridge. Its dual-nitrogen architecture presents specific stability challenges—primarily oxidative sensitivity of the primary amine and hygroscopic potential of the tertiary amine.

Maintaining the integrity of this compound is critical for reproducibility in medicinal chemistry campaigns, particularly in kinase inhibitor synthesis where ortho-substitution patterns dictate binding selectivity.

Physicochemical Profile
PropertySpecification
CAS Number 1153197-37-5
Molecular Formula C₁₂H₁₇FN₂
Molecular Weight 208.28 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Appearance Off-white to pale yellow (High Purity) → Brown/Black (Degraded)
Basicity Diprotic base (Piperidine

; Aniline

)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (neutral pH)

Degradation Mechanisms: The "Why" Behind the Protocols

To implement effective storage, one must understand the specific pathways by which this molecule degrades.

A. Oxidative Dehydrogenation & Polymerization

The primary instability risk is the auto-oxidation of the aniline moiety .

  • Radical Formation: Exposure to atmospheric oxygen creates a radical cation on the primary amine nitrogen.

  • Coupling: These radicals dimerize to form hydrazo linkages, which further oxidize to azo compounds (colored impurities).

  • Polymerization: Extended oxidation leads to complex, insoluble dark polymers (similar to "Aniline Black").

B. Carbon Dioxide Absorption (Carbamate Formation)

The piperidine ring is a strong secondary base (though chemically a tertiary amine in this structure, the piperidine nitrogen is highly basic).

  • Mechanism: It readily absorbs atmospheric

    
     in the presence of moisture to form bicarbonate salts or carbamates.
    
  • Impact: This alters stoichiometry in reactions and can suppress reactivity in nucleophilic substitutions.

C. Photolytic Instability

Anilines are chromophores. UV/Visible light absorption promotes electrons to excited states (HOMO


 LUMO), lowering the activation energy for oxidative degradation.
Diagram: Degradation Pathways

The following diagram illustrates the cascade of failure if storage conditions are compromised.[1]

DegradationPathways Compound 4-Fluoro-2-(piperidin-1-ylmethyl)aniline (Pale Yellow) Radical N-Radical Cation Compound->Radical Oxidation Salt Piperidinium Carbonate Salts (Sticky Solid) Compound->Salt Acid-Base Rxn Oxygen O2 Exposure Oxygen->Radical Light UV/Light Light->Radical Catalysis CO2 CO2 + Moisture CO2->Salt Azo Azo/Hydrazo Dimers (Red/Brown) Radical->Azo Dimerization

Caption: Mechanistic pathways showing oxidative darkening (Red/Brown) and hygroscopic salt formation.

Storage & Handling Protocols

The "Golden Rule" of Storage

Store at 2–8°C under an inert atmosphere (Argon or Nitrogen), protected from light.

Protocol A: Long-Term Storage (>1 Month)
  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (plastic) bottles for long-term storage as they are permeable to oxygen over time.

  • Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing.

  • Seal: Parafilm is insufficient. Use electrical tape or a secondary containment (desiccator) if the vial seal is questionable.

  • Temperature: Refrigerate at 4°C. Freezing (-20°C) is acceptable but requires strict equilibration protocols (see below) to prevent condensation.

Protocol B: Handling for Synthesis
  • Equilibration: If stored cold, allow the closed vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, accelerating degradation.[1]

  • Re-sealing: If the entire aliquot is not used, backfill the vial with inert gas (balloon or line) immediately before recapping.

Workflow Visualization: Receipt to Reaction

StorageWorkflow Receipt 1. Receipt of Material (Check Seal & Color) Equilibrate 2. Thermal Equilibration (Wait 30 mins to reach RT) Receipt->Equilibrate If Cold Open 3. Open under Inert Gas (Argon/N2 Blanket) Receipt->Open If RT Equilibrate->Open Aliquot 4. Weigh/Dispense Aliquot Open->Aliquot Purge 5. Purge Headspace (10-15s Inert Gas Flow) Aliquot->Purge Seal 6. Seal & Parafilm (Amber Vial) Purge->Seal Store 7. Return to 2-8°C Storage Seal->Store

Caption: Standard Operating Procedure (SOP) for handling air-sensitive anilines to minimize moisture ingress.

Quality Control & Re-Test Criteria

Before using this reagent in critical steps (e.g., late-stage functionalization), validate its purity.

TestMethodAcceptance CriteriaFailure Indicator
Visual Inspection against white backgroundOff-white to pale yellow crystalline solid or oil.Dark brown/black oil or gummy solid.
LC-MS C18 Column, Water/Acetonitrile (+0.1% Formic Acid)Purity > 95% (UV 254nm). [M+H]⁺ = 209.1Presence of [M+16] (N-oxide) or [2M-2] (Azo dimer).
H-NMR DMSO-d₆ or CDCl₃Sharp peaks, correct integration (4 arom. H, 10 pip. H, 2 benzylic H).Broadening of NH₂ signal; extra peaks in aromatic region.

Troubleshooting:

  • If Brown: The compound can often be purified via filtration through a short pad of silica gel (eluting with DCM/MeOH) or recrystallization (if solid) to remove the colored oxidation impurities.

  • If Sticky/Wet: It has likely absorbed water/CO2. Dissolve in DCM, dry over

    
    , filter, and concentrate in vacuo to reclaim the free base.
    

Safety & Toxicology (SDS Summary)

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][4][5]

    • H314: Causes severe skin burns and eye damage (Corrosive).[4][5]

    • H317: May cause an allergic skin reaction.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle strictly inside a fume hood.[4][6]

  • Spill Cleanup: Absorb with inert material (vermiculite).[7] Do not use cellulose-based absorbents (paper towels) for large spills of strong oxidizers/amines as they can be combustible.

References

  • BLDpharm. 4-Fluoro-2-(piperidin-1-ylmethyl)aniline MSDS & Storage Data. Retrieved from

  • ChemicalBook. 4-Fluoroaniline Properties and Stability Profile. (Analogous core stability data). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Fluoroaniline. (Handling of fluorinated anilines). Retrieved from

  • Zeyer, J., et al. Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. (Mechanisms of aniline degradation). Applied and Environmental Microbiology. Retrieved from

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from

Sources

Exploratory

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs and natural products underscores its status as a "privileged scaffold."[1][2] This guide provides a comprehensive technical analysis of the multifaceted role of the piperidine moiety in pharmacologically active compounds. We will explore the fundamental physicochemical properties, pharmacokinetic advantages, and diverse pharmacodynamic contributions that make this simple heterocycle an indispensable tool for drug designers. Through an examination of its role in major drug classes, detailed synthetic strategies, and practical experimental protocols, this document serves as an in-depth resource for professionals dedicated to the discovery and development of novel therapeutics.

Introduction: The Enduring Success of a Simple Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic systems found in pharmaceuticals.[3] This saturated amine is present in over twenty classes of pharmaceuticals, ranging from central nervous system (CNS) agents and analgesics to antihistamines and kinase inhibitors.[4][5] Its success is not accidental but is rooted in a unique combination of structural and electronic features that favorably influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological profiles, as well as its ability to engage biological targets with high affinity and specificity.[6]

The versatility of the piperidine scaffold stems from several key attributes:

  • Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of piperidine provide a defined three-dimensional architecture, allowing for the precise spatial orientation of substituents.[1]

  • Modulatable Basicity: The nitrogen atom provides a basic handle that is critical for both aqueous solubility and target interaction.[7]

  • Synthetic Accessibility: A wealth of synthetic methodologies allows for the facile and diverse functionalization of the piperidine ring at multiple positions.[1][4]

This guide will deconstruct these attributes, providing the foundational knowledge and practical insights necessary to strategically leverage the piperidine moiety in drug design campaigns.

Physicochemical and Pharmacokinetic (ADME) Advantages

The "drug-likeness" of a molecule is critically dependent on its physicochemical properties. The piperidine scaffold offers medicinal chemists a powerful tool to fine-tune these properties to achieve a desired pharmacokinetic profile.

Modulating Basicity (pKa) and Aqueous Solubility

The nitrogen atom in a piperidine ring is basic, with the pKa of its conjugate acid typically falling in the range of 10-11.[7][8] This has profound implications for drug development:

  • Physiological Protonation: At a physiological pH of 7.4, the piperidine nitrogen is predominantly protonated, existing as a positively charged ammonium ion. This ionization state is crucial for enhancing aqueous solubility, which is often a prerequisite for effective drug formulation and absorption.[9]

  • Target Engagement: The protonated nitrogen can form strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket, a common and powerful driver of binding affinity.[7]

The basicity can be tuned by the introduction of electron-withdrawing or -donating groups on the ring or the nitrogen itself, allowing for precise control over the degree of ionization at a specific pH.

Impact on Lipophilicity (LogP) and Membrane Permeability

A successful oral drug must balance water solubility (for dissolution in the gut) with lipid solubility (for permeating cell membranes). The piperidine ring, being a saturated hydrocarbon structure, contributes to a molecule's lipophilicity.[8] However, its ability to become protonated provides a switch that modulates this property.

  • The pH-Partition Hypothesis: In the acidic environment of the stomach, a piperidine-containing drug will be more protonated and water-soluble. As it moves to the more basic environment of the small intestine, the proportion of the neutral, more lipophilic form increases, facilitating passive diffusion across the intestinal epithelium.[6] This balance is a key reason for the scaffold's success in orally administered drugs.

Conformational Flexibility and Pre-organization

The piperidine ring predominantly adopts a low-energy chair conformation. This conformational preference is a powerful tool for drug designers.[7] Substituents can be placed in either axial or equatorial positions, leading to distinct spatial arrangements.

  • Axial vs. Equatorial: The orientation of substituents can dramatically impact binding affinity. Placing a key functional group in an equatorial position generally minimizes steric hindrance and is often energetically favored. Conversely, an axial position might be required to achieve a specific vector into a deep binding pocket.

  • Conformational Locking: The flexibility of the piperidine ring can be restricted by introducing bulky substituents or by incorporating it into a fused ring system. This "conformational locking" reduces the entropic penalty upon binding to a target, often leading to a significant increase in potency.[10]

Diagram 1: Conformational Isomers of Piperidine This diagram illustrates the chair conformations of a substituted piperidine, showing the distinct spatial orientations of axial versus equatorial substituents.

Caption: Chair conformations of a substituted piperidine.

Pharmacodynamic Contributions: Piperidine as a Key Pharmacophore

Beyond its favorable ADME properties, the piperidine ring frequently serves as a core pharmacophore, directly participating in the molecular recognition events that drive biological activity.[4]

The Basic Nitrogen: A Locus for Key Interactions

As mentioned, the protonated piperidine nitrogen is an excellent hydrogen bond donor and can form strong charge-charge interactions. This is a recurring binding motif in many drug classes.[6]

  • Opioid Receptors: In opioids like meperidine and fentanyl, the protonated nitrogen forms a critical ionic bond with an aspartate residue (Asp147 in the µ-opioid receptor), anchoring the ligand in the binding pocket.[11][12] This interaction is considered essential for analgesic activity.[12]

  • Acetylcholinesterase Inhibitors: In Donepezil, used for Alzheimer's disease, the piperidine nitrogen is believed to interact with the peripheral anionic site of the acetylcholinesterase enzyme.[13]

Diagram 2: Piperidine Interaction in a Receptor Binding Pocket This diagram shows a simplified representation of a protonated piperidine moiety forming a key salt bridge with an aspartate residue in a receptor's active site.

G cluster_0 Piperidine Protonated Piperidine (R-NH2+) Aspartate Aspartate Residue (COO-) Piperidine->Aspartate Ionic Bond (Salt Bridge) [High Affinity] Receptor Receptor Binding Pocket

Caption: Key ionic interaction of a piperidine-containing drug.

The Saturated Ring as a Versatile Scaffold

The carbon framework of the piperidine ring serves as a non-polar, three-dimensional scaffold to which various pharmacophoric elements can be attached.[2] It can occupy hydrophobic pockets and provides a rigid framework to orient substituents for optimal interactions with the target protein. In many kinase inhibitors, the piperidine ring acts as a linker, connecting a hinge-binding motif to another part of the molecule that explores a deeper pocket.[14][15]

Case Studies: The Piperidine Moiety in Major Drug Classes

The utility of the piperidine scaffold is best illustrated by its presence in numerous blockbuster drugs across diverse therapeutic areas.[5]

Central Nervous System (CNS) Agents

The piperidine ring is particularly prevalent in CNS drugs due to its ability to confer the right balance of properties needed to cross the blood-brain barrier.[13][16]

  • Methylphenidate (Ritalin): Used to treat ADHD, the piperidine moiety is central to its structure and its interaction with the dopamine and norepinephrine transporters.[13]

  • Risperidone & Haloperidol: These atypical and typical antipsychotics, respectively, feature a piperidine ring that is crucial for their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[13][16]

Opioid Analgesics

The 4-phenylpiperidine scaffold is the foundation for the fentanyl and meperidine families of synthetic opioids.[11][17] The rigid structure of morphine provides a template where the piperidine ring is essential for analgesic activity.[11]

Antihistamines

Many second-generation antihistamines, designed to have reduced sedative effects, incorporate a piperidine ring.

  • Fexofenadine (Allegra) & Loratadine (Claritin): In these drugs, the piperidine scaffold is decorated with functional groups that provide potent H1-antagonism while limiting CNS penetration.[18][19]

Table 1: Prominent Piperidine-Containing Drugs and Their Applications

Drug NameTherapeutic ClassPrimary Target(s)Role of Piperidine Moiety
Donepezil Acetylcholinesterase InhibitorAcetylcholinesterase (AChE)Interacts with the enzyme's peripheral anionic site.[13]
Risperidone Atypical AntipsychoticDopamine D2, Serotonin 5-HT2A ReceptorsCore scaffold for receptor binding.[13][16]
Fentanyl Opioid Analgesicµ-Opioid ReceptorForms key ionic bond with an aspartate residue.[11][12]
Loratadine AntihistamineHistamine H1 ReceptorProvides scaffold for peripheral H1 receptor antagonism.[19]
Ibrutinib Kinase InhibitorBruton's Tyrosine Kinase (BTK)Acts as a linker and solubilizing group.

Synthetic Strategies for Piperidine-Containing Compounds

The widespread use of piperidines is supported by robust and versatile synthetic chemistry. Numerous methods exist to create substituted piperidines, with the choice of route depending on the desired substitution pattern and stereochemistry.[4][20]

Catalytic Hydrogenation of Pyridines

One of the most common and direct methods is the reduction of a substituted pyridine precursor. This method is highly effective for producing cis-substituted piperidines.[21]

  • Catalysts: A variety of catalysts can be used, including rhodium, ruthenium, and palladium.[4] The choice of catalyst and conditions can influence the stereoselectivity of the reduction.

Other Key Synthetic Routes
  • Reductive Amination: Cyclization of 1,5-dicarbonyl compounds or their equivalents with ammonia or primary amines.

  • Intramolecular Cyclization: Various metal-catalyzed or electrophilic cyclizations of functionalized acyclic precursors are used to form the piperidine ring.[4]

  • C-H Functionalization: Modern methods allow for the direct, catalyst-controlled functionalization of the C-H bonds of a pre-formed piperidine ring, enabling late-stage diversification of drug candidates.[22]

Diagram 3: General Synthetic Workflow This diagram outlines a common workflow for synthesizing and diversifying piperidine-based compounds for SAR studies.

G Start Select Substituted Pyridine Precursor Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Cis_Piperidine cis-Substituted Piperidine Hydrogenation->Cis_Piperidine Epimerization Epimerization (if needed) Cis_Piperidine->Epimerization Diversification Further Functionalization (e.g., N-alkylation, acylation) Cis_Piperidine->Diversification Trans_Piperidine trans-Substituted Piperidine Epimerization->Trans_Piperidine Trans_Piperidine->Diversification Library Library of Analogs for SAR Study Diversification->Library

Caption: Synthetic workflow for piperidine analog generation.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa is a critical physicochemical parameter for any basic compound like piperidine.[23] Its accurate determination is fundamental to understanding and predicting a drug's behavior.[9] Potentiometric titration is a robust and widely used method for this purpose.

Objective: To determine the acid dissociation constant (pKa) of a piperidine-containing test compound.

Materials:

  • Test compound (accurately weighed)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A)

  • Beaker

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the test compound and dissolve it in a known volume (e.g., 50 mL) of deionized water in a beaker. A co-solvent like methanol or DMSO may be used if solubility is low, but its effect on pKa must be considered.

    • Add a magnetic stir bar to the beaker.

  • Acidification:

    • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Slowly add the standardized HCl solution until the pH is well into the acidic range (e.g., pH 2.0), ensuring all the piperidine nitrogen is in its protonated (conjugate acid) form. Record the initial volume of HCl added.

  • Titration:

    • Begin titrating the acidified solution with the standardized NaOH solution from the burette.

    • Add the NaOH in small, precise increments (e.g., 0.05-0.10 mL).

    • After each increment, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH value.

  • Data Analysis:

    • Continue the titration until the pH is well into the basic range (e.g., pH 12.0).

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, d(pH)/dV).

    • The pKa is the pH value at the half-equivalence point (i.e., the pH at which exactly half of the volume of NaOH required to reach the equivalence point has been added).[23]

Trustworthiness and Self-Validation: This protocol is self-validating. A well-defined, sigmoidal titration curve with a clear inflection point is indicative of a successful experiment. The calculated pKa should be reproducible across multiple runs. The use of standardized titrants and a calibrated pH meter ensures accuracy.

Conclusion and Future Perspectives

The piperidine moiety is a true "privileged scaffold" in medicinal chemistry, a status earned through its repeated success in clinically effective drugs.[7][8] Its unique ability to confer favorable physicochemical properties, provide a three-dimensional framework for pharmacophore presentation, and engage in high-affinity interactions with biological targets makes it an invaluable building block.[1][4] From simple analgesics to complex kinase inhibitors, its influence is pervasive.

Future innovations will likely focus on the development of novel synthetic methods for more precise and diverse functionalization, particularly stereoselective routes to access complex substitution patterns.[21][24] Furthermore, the use of piperidine bioisosteres—alternative scaffolds that mimic its properties—will continue to be an area of active research to overcome specific ADME or toxicity challenges.[10][25] As our understanding of molecular recognition and drug metabolism deepens, the strategic application of the piperidine ring will undoubtedly continue to be a cornerstone of rational drug design, leading to the next generation of safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • BenchChem. (n.d.). The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Discovery.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
  • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • PubMed. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters.
  • PubMed Central. (n.d.). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides.
  • BenchChem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed Central. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • BenchChem. (n.d.). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.
  • ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise...
  • BenchChem. (n.d.). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.
  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • ACS Publications. (n.d.). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug...
  • ACS Publications. (n.d.). New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists.
  • BenchChem. (n.d.). A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine.
  • PubMed. (n.d.). Replacing the Terminal Piperidine in Ceritinib With Aliphatic Amines Confers Activities Against Crizotinib-Resistant Mutants Including G1202R.
  • ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine...
  • Wikipedia. (n.d.). Fentanyl.
  • Taylor & Francis Online. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Investigating 4-Fluoro-2-(piperidin-1-ylmethyl)aniline as a Novel Chemical Entity in Oncology Research

For research use only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For research use only. Not for use in diagnostic procedures.

Introduction

The discovery and development of novel small molecules are cornerstones of oncology research, providing new avenues to target the complex and heterogeneous nature of cancer. This document provides a detailed guide for the initial investigation of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline , a compound with structural motifs found in various biologically active agents, as a novel chemical entity (NCE) for anticancer applications.

While 4-Fluoro-2-(piperidin-1-ylmethyl)aniline itself is not extensively characterized in oncology literature, its core structure contains two key pharmacophores: a substituted aniline and a piperidine ring.

  • Substituted Anilines: This scaffold is a privileged structure in medicinal chemistry and is central to numerous FDA-approved kinase inhibitors used in cancer therapy.[1] Aniline derivatives often function as ATP-competitive inhibitors, forming critical hydrogen bonds within the ATP-binding pocket of kinases, thereby disrupting signal transduction pathways that drive cell proliferation and survival.[1] For example, certain 2-substituted aniline pyrimidine derivatives have shown potent dual inhibitory activity against Mer and c-Met kinases, which are often overexpressed in tumors.[2]

  • Piperidine Moiety: The piperidine ring is another important pharmacophore found in a wide range of natural products and synthetic drugs with anticancer properties.[3][4][5] Its inclusion in a molecule can enhance binding interactions, improve pharmacokinetic properties, and provide a scaffold for further chemical modification.[6] Piperidine-containing compounds have been shown to modulate critical signaling pathways, such as NF-κB and PI3K/Akt, and induce apoptosis in cancer cells.[3][7]

Given this structural precedent, a systematic evaluation of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline is warranted. This guide outlines a comprehensive, tiered workflow for its initial preclinical evaluation, from broad-based cytotoxicity screening to preliminary mechanism of action (MoA) studies.

Initial Characterization & Compound Handling

Before biological evaluation, it is critical to establish the purity and solubility of the compound.

  • Purity Assessment: Verify the purity of the 4-Fluoro-2-(piperidin-1-ylmethyl)aniline stock via LC-MS and ¹H NMR. Purity should be >95% to ensure that observed biological effects are not due to contaminants.

  • Solubility Testing: Determine the solubility in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically ≤0.5%).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 1: In Vitro Cytotoxicity Screening

The first step is to assess the compound's general cytotoxic or cytostatic effects across a diverse panel of human cancer cell lines. This provides an initial profile of its potency and spectrum of activity. The MTT assay is a reliable, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[8][9]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom plates

  • 4-Fluoro-2-(piperidin-1-ylmethyl)aniline (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (medium with the same final DMSO concentration) must be included.[8]

  • Remove the overnight medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[8][10][11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIC50 (µM) of Compound X
HCT116Colon5.2
A549Lung15.8
MCF-7Breast22.1
PC-3Prostate> 100

This table illustrates how to present IC50 data. A lower value indicates higher potency.

Part 2: Preliminary Mechanism of Action (MoA) Elucidation

If the initial screening reveals potent and selective activity in certain cell lines (e.g., HCT116), the next logical step is to investigate how the compound is inhibiting cell growth. Key questions are whether it induces programmed cell death (apoptosis) or causes a halt in the cell division cycle.

Workflow for MoA Studies

MOA_Workflow cluster_0 Tier 1: Screening cluster_1 Tier 2: MoA Investigation Screen Cytotoxicity Screen (MTT) IC50 Determination Decision Active in Sensitive Cell Line? Screen->Decision Apoptosis Apoptosis Assay (Annexin V / PI) TargetID Target Deconvolution (e.g., Kinome Screen) Apoptosis->TargetID Apoptosis Confirmed CellCycle Cell Cycle Analysis (Propidium Iodide) CellCycle->TargetID Cell Cycle Arrest Observed Decision->Apoptosis Yes Decision->CellCycle Yes

Workflow for investigating the mechanism of action.

Protocol 2: Apoptosis Detection by Annexin V / Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, allowing for their differentiation.[13][14]

Materials:

  • Sensitive cancer cell line (e.g., HCT116)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and incubate overnight. Treat the cells with the test compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

    • Live cells: Annexin V-negative and PI-negative.[13]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of the compound on cell cycle progression.

Principle: PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[17] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] An accumulation of cells in a specific phase suggests cell cycle arrest. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.[17]

Materials:

  • Sensitive cancer cell line (e.g., HCT116)

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)[19]

  • PI staining solution (50 µg/mL PI in PBS)[19]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol (Protocol 2).

  • Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][19][20] Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[19][20]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[15][20]

  • RNase Treatment: Resuspend the cell pellet in PI staining solution and add RNase A to ensure only DNA is stained.[15][18][19]

  • Staining: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze by flow cytometry. Use the linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells.[19][20]

Part 3: Hypothetical Target Class Identification

The structural alerts within 4-Fluoro-2-(piperidin-1-ylmethyl)aniline (substituted aniline) suggest that a plausible mechanism of action could be the inhibition of protein kinases.[1] If the MoA studies show a clear cytotoxic effect, a logical next step is to screen the compound against a panel of kinases to identify potential molecular targets.

Strategy: Kinome Profiling

Objective: To identify which protein kinases are inhibited by the compound.

Methodology:

  • Broad Kinase Panel Screen: Submit the compound to a commercial service (e.g., Reaction Biology's HotSpot™, Eurofins' KINOMEscan®) for screening against a large panel of hundreds of human kinases.[21][22] These services use either activity-based assays (measuring phosphorylation) or binding assays (measuring compound-kinase interaction).[23]

  • Initial Screen: Typically, the compound is first tested at a single high concentration (e.g., 1 or 10 µM) to identify primary "hits."

  • Dose-Response: Hits identified in the primary screen are then followed up with dose-response assays to determine the potency (IC50 or Kd) of inhibition for each specific kinase.

Data Interpretation and Pathway Analysis: The results from a kinome screen can reveal specific kinases or kinase families that are potently inhibited. This data is crucial for forming a testable hypothesis about the compound's mechanism of action. For example, if the compound inhibits key kinases in the MAPK or PI3K/Akt pathways, it would provide a clear rationale for its observed anticancer effects.

Hypothetical Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 4-Fluoro-2-(piperidin-1-ylmethyl)aniline (Hypothetical Inhibitor) Compound->RAF

Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Conclusion and Future Directions

This document outlines a foundational, tiered strategy for the initial preclinical evaluation of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline in oncology research. This systematic approach, progressing from broad phenotypic screening to more focused mechanism of action and target identification studies, provides a robust framework for determining the compound's potential as an anticancer agent.

Positive results from this workflow—demonstrating potent and selective cytotoxicity, induction of apoptosis or cell cycle arrest, and inhibition of specific cancer-relevant kinases—would provide a strong rationale for advancing the compound to further lead optimization and subsequent in vivo studies in animal models.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining. (URL: [Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers. (URL: [Link])

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (URL: [Link])

  • DNA Cell Cycle Analysis with PI. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (URL: [Link])

  • Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review - PubMed. (URL: [Link])

  • Recent advancement of piperidine moiety in treatment of cancer- A review - ResearchGate. (URL: [Link])

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL: [Link])

  • MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development - IFTM University. (URL: [Link])

  • Navigating the oncology drug discovery and development process with programmes supported by the National Institutes of Health. (URL: [Link])

  • Preclinical Studies in Drug Development | PPD. (URL: [Link])

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - MDPI. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC. (URL: [Link])

  • Kinase Panel Screening and Profiling Service - Reaction Biology. (URL: [Link])

  • KINOMEscan Technology - Eurofins Discovery. (URL: [Link])

  • CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. (URL: [Link])

  • Reimagining Oncology Preclinical Science | Eureka blog - Charles River Laboratories. (URL: [Link])

  • Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC. (URL: [Link])

  • Kinome-Wide Virtual Screening by Multi-Task Deep Learning - MDPI. (URL: [Link])

  • Comprehensive Guide to the Drug Development Process and Approval | Taconic Biosciences. (URL: [Link])

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. (URL: [Link])

  • Novel Thiazine Substituted 9-Anilinoacridines: Synthesis, Antitumour Activity and Structure Activity Relationships - Bentham Science Publisher. (URL: [Link])

  • Human and 3D printed scaffolds for cancer research. (URL: [Link])

  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (URL: [Link])

  • Self-assembling peptide scaffolds as a mimic of the cancer microenvironment. (URL: [Link])

  • (PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. (URL: [Link])

  • Emerging Oxygen Based Heterocyclic Scaffolds as Potential Anticancer Candidates. (URL: [Link])

  • Protein scaffolds: antibody alternatives for cancer diagnosis and therapy - PMC. (URL: [Link])

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (URL: [Link])

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][13][17][20]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (URL: [Link])

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate. (URL: [Link])

Sources

Application

Application Note: Analytical Quantification of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline

Executive Summary & Scientific Context 4-Fluoro-2-(piperidin-1-ylmethyl)aniline (CAS: 1153197-37-5) is a critical pharmacophore and Key Starting Material (KSM) in the synthesis of third-generation tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Fluoro-2-(piperidin-1-ylmethyl)aniline (CAS: 1153197-37-5) is a critical pharmacophore and Key Starting Material (KSM) in the synthesis of third-generation tyrosine kinase inhibitors (TKIs), most notably Olverembatinib (HQP1351) .[1] Olverembatinib is designed to target BCR-ABL1 mutants (including T315I) in Chronic Myeloid Leukemia (CML).[1][2][3][4][5]

Precise quantification of this intermediate is mandatory for two distinct stages of drug development:

  • Incoming Material Release: Ensuring the purity (>98%) of the KSM before synthesis to prevent downstream failure.

  • Genotoxic Impurity (GTI) Screening: As an aniline derivative with a secondary alkylamine moiety, this compound carries a structural alert for genotoxicity.[1] Regulatory bodies (ICH M7) require its control at trace levels (ppm) in the final drug substance.[1]

This guide presents two validated workflows: a robust HPLC-UV method for high-concentration assay/purity analysis and a sensitive LC-MS/MS method for trace impurity quantification.[1]

Physicochemical Profile & Method Strategy

Understanding the molecule's behavior is the foundation of robust method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₂H₁₇FN₂Exact Mass: 208.1376 Da
Basicity (pKa) N1 (Piperidine): ~10.5N2 (Aniline): ~3.8The molecule is dibasic .[1][6] The piperidine nitrogen is highly basic. At neutral pH, it is protonated, causing severe peak tailing on standard C18 silica columns due to silanol interactions.[1]
LogP ~2.3 (Estimated)Moderately lipophilic.[1] Retains well on Reverse Phase (RP) columns.[1][7]
Chromophore Aniline RingStrong UV absorption at 240–254 nm .
Strategic Decision: pH Control
  • For HPLC-UV: We utilize a High pH (pH 10) mobile phase.[1] At pH 10, the piperidine nitrogen is deprotonated (neutral), eliminating ionic interaction with residual silanols and ensuring sharp peak symmetry.

  • For LC-MS/MS: We utilize a Low pH (Formic Acid) mobile phase.[1] This ensures the molecule is fully protonated ([M+H]⁺), maximizing ionization efficiency for ESI+ sensitivity.[1]

Method A: HPLC-UV for Assay and Purity

Objective: Routine quality control (QC) of the raw material.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (Designed for high pH stability).[1]

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 245 nm (Reference 360 nm).[1]

  • Injection Volume: 5–10 µL.

Mobile Phase Setup
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.[1]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation Protocol
  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50) to reach 100 µg/mL.[1]

  • System Suitability: Tailing factor must be < 1.5; Theoretical plates > 5000.

Method B: LC-MS/MS for Trace Impurity Analysis

Objective: Quantifying trace levels (0.5 – 10 ppm) of this intermediate in the final drug substance (Olverembatinib).[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6470).

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

MRM Transitions (Multiple Reaction Monitoring)

Note: Collision Energy (CE) values are indicative and must be optimized per instrument.

Transition TypePrecursor (m/z)Product (m/z)CE (eV)Mechanistic Logic
Quantifier 209.1 ([M+H]⁺)124.122Loss of piperidine ring (Neutral loss of 85 Da).[1] Cleavage at the benzylic C-N bond.
Qualifier 1 209.1 ([M+H]⁺)86.135Formation of the piperidinium ion.
Qualifier 2 209.1 ([M+H]⁺)109.040Further fragmentation of the fluoro-aniline core.[1]
Sample Extraction Protocol (Trace Analysis)

Since the drug substance (Olverembatinib) is likely lipophilic, we use a "dilute-and-shoot" or simple precipitation method to avoid losing the impurity.[1]

  • Weighing: Weigh 50 mg of Drug Substance.

  • Dissolution: Dissolve in 1.0 mL DMSO (Complete solubilization is critical).

  • Precipitation/Dilution: Add 9.0 mL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.[1]

    • Note: If the API precipitates, centrifuge at 10,000 rpm for 10 mins and inject the supernatant.

    • Logic: The highly basic impurity will remain in the acidic supernatant.

Visual Workflows (DOT Diagrams)

Diagram 1: Method Development Decision Tree

This diagram illustrates the logic used to select the High pH vs. Low pH methods based on the analytical goal.

MethodSelection cluster_Assay Method A: HPLC-UV cluster_Trace Method B: LC-MS/MS Start Start: Analyze 4-Fluoro-2-(piperidin-1-ylmethyl)aniline Goal Define Analytical Goal Assay Assay Goal->Assay Purity / Assay (>95%) Trace Trace Goal->Trace Trace Impurity (<100 ppm) pKa_Check Piperidine pKa ~10.5 (Basic) Assay->pKa_Check Check pKa Sensitivity Sensitivity Trace->Sensitivity Need High Sensitivity Tailing_Risk Use High pH (pH 10) Mobile Phase pKa_Check->Tailing_Risk Risk of Silanol Interaction Col_Select Waters XBridge / Agilent Poroshell HPH Tailing_Risk->Col_Select Requires Hybrid Column Ionization Ionization Sensitivity->Ionization ESI Positive Mode Acidic_MP Acidic_MP Ionization->Acidic_MP Use Acidic MP (0.1% FA) for Protonation MRM MRM Acidic_MP->MRM Monitor m/z 209 -> 124

Caption: Decision logic for selecting High pH HPLC for purity vs. Acidic LC-MS for trace quantification.

Diagram 2: Sample Preparation Workflow

Standardized protocol for extracting the analyte from the API matrix.

SamplePrep Step1 Weigh 50mg API (Olverembatinib) Step2 Dissolve in 1 mL DMSO Step1->Step2 Step3 Add 9 mL 0.1% FA in ACN:H2O Step2->Step3 Precipitate Matrix Step4 Vortex & Centrifuge 10,000 rpm Step3->Step4 Step5 Collect Supernatant (Contains Impurity) Step4->Step5 Step6 Inject to LC-MS/MS Step5->Step6

Caption: "Dilute-and-Shoot" extraction protocol for trace impurity analysis in drug substance.

Validation & Quality Assurance (ICH Q2(R1))

To ensure the trustworthiness of these methods, the following validation parameters must be met:

  • Specificity: Inject the final API (Olverembatinib) and the intermediate separately. Ensure the resolution (Rs) between the API peak and the intermediate peak is > 2.0.

  • Linearity:

    • HPLC-UV: 80% to 120% of target concentration (e.g., 0.08 to 0.12 mg/mL).[1]

      
      .[1]
      
    • LC-MS/MS: 0.5 ppm to 20 ppm relative to API conc.

  • Accuracy (Recovery): Spike the intermediate into the API matrix at 3 levels (50%, 100%, 150%). Recovery must be 90–110% for HPLC and 80–120% for LC-MS.[1]

  • LOD/LOQ:

    • Establish LOQ at Signal-to-Noise (S/N) ratio of 10:1.[1]

    • Target LOQ for LC-MS method: < 1.0 ppm.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Secondary interactions between piperidine N and silanols.[1]Increase buffer pH to 10.0 or increase buffer concentration to 20mM. Ensure column is "Hybrid" (HPH/BEH) technology.
Low Sensitivity (MS) Ion suppression from DMSO or API.[1]Divert the LC flow to waste for the first 1 minute (to elute DMSO). Use a labeled internal standard (SIL-IS) if available.
Carryover Analyte sticking to injector needle.[1]Use a needle wash of Acetonitrile:Water:Formic Acid (90:10:1).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • Ascentage Pharma. Olverembatinib (HQP1351) Mechanism and Clinical Data.[1] (Context for the intermediate's relevance). [Link][1]

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. (Technical basis for High pH method). [Link][1]

  • European Medicines Agency (EMA). Assessment Report: Olverembatinib (General background on TKI impurities). [Link](Note: Specific impurity profile documents are proprietary; link directs to general search).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline

Ticket ID: SYN-4F2P-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for Regioselective Synthesis & Isolation Introduction Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-4F2P-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Guide for Regioselective Synthesis & Isolation

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the synthesis of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline . This scaffold is a critical intermediate in kinase inhibitor development, yet it presents a "perfect storm" of synthetic challenges:

  • Regiochemistry: Placing the piperidine moiety strictly ortho to the aniline.

  • Chemoselectivity: Reducing the nitro group without cleaving the aryl-fluorine bond (hydrodefluorination).

  • Purification: The final product is a polarity-mixed "greasy" diamine that streaks on silica.

This guide bypasses standard textbook descriptions to address the causality of failure and provides self-validating protocols.

Module 1: The Synthetic Workflow (Route Map)

We recommend the Nitro-Benzyl Bromide Route over the reductive amination of benzaldehydes. The aldehyde intermediates are often unstable and prone to polymerization, whereas the bromination route is scalable and robust.

Visualizing the Pathway

SynthesisRoute Start 5-Fluoro-2-nitrotoluene (Precursor) Step1 Step 1: Radical Bromination (Wohl-Ziegler) Start->Step1 NBS, AIBN CCl4 or PhCF3 Inter1 2-(Bromomethyl)-4-fluoro- 1-nitrobenzene Step1->Inter1 Step2 Step 2: Nucleophilic Substitution (S_N2) Inter1->Step2 Piperidine K2CO3, ACN Inter2 1-(4-Fluoro-2-nitrobenzyl) piperidine Step2->Inter2 Step3 Step 3: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter2->Step3 Avoid H2/Pd to save F Target TARGET: 4-Fluoro-2-(piperidin-1-ylmethyl) aniline Step3->Target

Figure 1: The optimized industrial route prioritizing regiocontrol and halogen preservation.

Module 2: Step 1 - Radical Bromination (The Initiation)

The Challenge: The reaction stalls or produces the gem-dibromide (over-bromination).

Q: Why does the reaction turn black/tarry with low conversion? A: This is typically due to "starved" radical propagation.

  • The Fix: Ensure your solvent (CCl4, or the greener alternative Trifluorotoluene ) is anhydrous. Oxygen is a radical scavenger; you must degas the solvent with N2/Ar sparging for 15 minutes before adding the initiator (AIBN or Benzoyl Peroxide).

  • Initiator Check: AIBN has a shelf life. If it is not white/crystalline, recrystallize it from methanol.

Q: I am seeing ~15% gem-dibromide impurity. How do I stop this? A: Over-bromination occurs when the concentration of the monobromide product exceeds the starting material locally.

  • Protocol Adjustment:

    • Use a slight deficit of NBS (0.95 eq) rather than excess.

    • Stop the reaction at 85-90% conversion (monitor by H-NMR, looking for the CH2Br peak ~4.5-4.8 ppm). It is easier to separate starting material than the dibromide.

Data Table: Solvent & Initiator Selection

ParameterStandard (Old School)Optimized (Green/Modern)Why?
Solvent CCl4Trifluorotoluene (PhCF3) CCl4 is toxic/banned. PhCF3 has a higher boiling point (102°C), accelerating the radical kinetics.
Initiator AIBNBenzoyl Peroxide (BPO) BPO has a half-life better suited for the higher reflux temp of PhCF3.
Stoichiometry 1.1 eq NBS0.95 eq NBS Prevents formation of the inseparable gem-dibromide byproduct.

Module 3: Step 2 - Nucleophilic Substitution (The Coupling)

The Challenge: Hydrolysis of the benzyl bromide to benzyl alcohol, or formation of quaternary ammonium salts.

Q: My yield is erratic (40-70%). Where is the mass going? A: The benzyl bromide intermediate is highly electrophilic and moisture-sensitive. If your solvent (Acetonitrile or DMF) is "wet," water competes with piperidine, forming the alcohol impurity.

  • The Fix: Use anhydrous Acetonitrile (ACN). Add Potassium Carbonate (K2CO3) (2.0 eq) as a proton scavenger.

  • Temperature Control: Do not heat immediately. Add piperidine at 0°C, stir for 30 mins, then warm to RT. This prevents uncontrolled exotherms that lead to polymerization.

Q: Can I use the crude bromide from Step 1? A: Yes, but you must remove the succinimide byproduct first.

  • Protocol: Filter the Step 1 reaction mixture (succinimide is insoluble in CCl4/PhCF3). Concentrate the filtrate. Use this crude oil directly for Step 2. Do not attempt column chromatography on the benzyl bromide; it degrades on silica.

Module 4: Step 3 - Nitro Reduction (The Critical Junction)

The Challenge: Defluorination. The C-F bond para to the nitrogen is susceptible to oxidative addition by Palladium.

Q: I used H2/Pd-C and lost the fluorine atom (obtained the des-fluoro aniline). Why? A: Palladium on Carbon is excellent for hydrogenolysis of C-X bonds. In para-fluoro systems, this side reaction is competitive with nitro reduction.

Q: What is the "Gold Standard" method for this specific molecule? A: Iron/Ammonium Chloride (Fe/NH4Cl) or Tin(II) Chloride (SnCl2) . These metals reduce the nitro group via single-electron transfer mechanisms that are chemically orthogonal to the aryl-fluoride bond.

Recommended Protocol (Fe/NH4Cl):

  • Dissolve 1-(4-fluoro-2-nitrobenzyl)piperidine in Ethanol/Water (3:1).

  • Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux for 2-4 hours.

  • Workup: Filter hot through Celite (to remove iron oxides). The filtrate contains your product.

Decision Tree: Choosing the Reductant

ReductionLogic Start Choose Reduction Method CheckF Is Fluorine present? Start->CheckF H2Pd H2 / Pd-C (Fast, Clean) CheckF->H2Pd No MetalRed Fe / NH4Cl or SnCl2 (Chemoselective) CheckF->MetalRed Yes (Critical) Result Target Product Obtained MetalRed->Result Preserves C-F bond

Figure 2: Selection logic to prevent hydrodefluorination.

Module 5: Purification & Stability (The Finish Line)

The Challenge: The product is a diamine (aniline + piperidine). It interacts strongly with silanols on silica gel, causing streaking and yield loss.

Q: The product is stuck on the column. How do I elute it? A: You must deactivate the silica.

  • Eluent: DCM : Methanol : Triethylamine (TEA) or Ammonium Hydroxide .

  • Ratio: 95 : 4 : 1. The 1% base competes for the acidic sites on the silica, allowing your amine to pass through.

Q: The oil turned brown overnight. Is it stable? A: Free anilines are oxidation-prone (turning into azo/azoxy species).

  • Storage: Do not store as the free base oil. Convert it immediately to the Dihydrochloride Salt .

    • Procedure: Dissolve oil in Et2O, add 2.0 eq of 4M HCl in Dioxane. Filter the white precipitate. The salt is stable for months at 4°C.

References

  • Wohl-Ziegler Bromination Mechanism & Conditions

    • Topic: Radical chain mechanisms and solvent effects (CCl4 vs PhCF3).
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:

  • Chemoselective Nitro Reduction

    • Topic: Reduction of nitro groups in the presence of sensitive halogens (F, Cl, Br) using Fe/NH4Cl or SnCl2.
    • Source: BenchChem Technical Support.[1]

    • URL: (General reference for chemoselectivity principles).

  • Synthesis of 2-(aminomethyl)

    • Topic: General synthetic strategies for ortho-substituted anilines via nitrobenzyl halides.
    • Source: Arkivoc Journal (2009).
    • URL:

  • Nucleophilic Substitution Troubleshooting

    • Topic: S_N2 vs S_N1 competition in benzyl halides and solvent effects.[2][3]

    • Source: Chemistry LibreTexts.
    • URL:

Sources

Optimization

Technical Support Center: Purification Techniques for Fluorinated Aromatic Amines

Welcome to the Technical Support Center for the Purification of Fluorinated Aromatic Amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Purification of Fluorinated Aromatic Amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the purification of this important class of compounds. The unique physicochemical properties imparted by fluorine substituents necessitate specialized purification strategies, and this resource is intended to be your go-to guide for navigating these challenges.

The Impact of Fluorination on Purification Strategies

The introduction of fluorine atoms into an aromatic amine can significantly alter its properties, which in turn affects the choice and optimization of purification techniques. Key considerations include:

  • Altered Polarity and pKa: The high electronegativity of fluorine can significantly lower the pKa of the amine, making it less basic than its non-fluorinated analog. This change in basicity is a critical factor in chromatographic separations, especially when using silica gel, and in liquid-liquid extractions.

  • Modified Intermolecular Interactions: Fluorinated compounds can participate in unique intermolecular interactions, such as dipole-dipole and fluorous-fluorous interactions. These can be exploited for selective purification but can also lead to unexpected behavior in standard purification methods.

  • Changes in Solubility and Crystallinity: Fluorine substitution can alter the solubility profile of the molecule, which is a key consideration for crystallization and recrystallization. It can also influence the crystal packing, sometimes making it more challenging to obtain well-formed crystals.

  • Thermal Stability: While the carbon-fluorine bond is very strong, the overall thermal stability of a fluorinated aromatic amine can be influenced by the substitution pattern. This is an important consideration for purification by distillation.[1][2]

Troubleshooting Guide

This section addresses common problems encountered during the purification of fluorinated aromatic amines in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) and Flash Chromatography

Q1: My fluorinated aromatic amine is showing significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: Peak tailing for basic compounds like amines on silica gel is a common issue arising from strong interactions between the basic amine and acidic silanol groups on the silica surface. The lower pKa of many fluorinated amines can sometimes mitigate this, but it often remains a challenge.

Probable Causes & Solutions:

  • Strong Analyte-Stationary Phase Interaction:

    • Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier to your mobile phase to compete with your analyte for the acidic silanol sites. Common choices include:

      • Triethylamine (TEA) at 0.1-1% (v/v)

      • Ammonia (in the form of ammonium hydroxide) at a low concentration.

    • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as:

      • Amine-functionalized silica: This is often an excellent choice for the purification of basic compounds.[3]

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic amines.

      • Reversed-phase chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a powerful alternative.

  • Secondary Interactions:

    • Solution: Use End-capped Columns. For HPLC, using an end-capped column will reduce the number of free silanol groups available for interaction.

Q2: I am struggling to separate regioisomers of a difluoroaniline. What chromatographic strategies can I employ?

A2: Separating regioisomers is a common challenge due to their similar physical properties. High-performance liquid chromatography (HPLC) is often the most effective technique.

Strategies for Isomer Separation:

  • Stationary Phase Selection:

    • Pentafluorophenyl (PFP) phases: These columns are specifically designed to provide alternative selectivity for halogenated and aromatic compounds, often enabling the separation of isomers that co-elute on standard C18 columns.[4]

    • Phenyl-hexyl phases: These columns can also provide different selectivity for aromatic compounds through π-π interactions.

  • Mobile Phase Optimization:

    • Solvent Screening: Systematically screen different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities.

    • Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting peaks.

  • Flash Chromatography Protocol for Isomer Separation:

    • For a preparative separation of isomers that are close on TLC, a long, narrow column with a slow, isocratic elution can sometimes provide the necessary resolution. Dry loading the sample onto silica gel is recommended for optimal band sharpness.[5][6]

Crystallization and Recrystallization

Q3: My fluorinated aromatic amine is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common for low-melting point solids or when the compound's solubility changes too rapidly with temperature.

Troubleshooting "Oiling Out":

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Solvent System Modification:

    • Use a larger volume of solvent: This will lower the saturation point and may prevent the compound from coming out of solution as an oil.

    • Change the solvent: Choose a solvent with a lower boiling point or a different polarity.

    • For mixed solvent systems: Add more of the "good" solvent (in which the compound is more soluble) to prevent premature precipitation.[7]

  • Seeding: Add a few seed crystals of the pure compound to the cooled solution to initiate crystallization.[7]

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[7]

Q4: I am having difficulty finding a suitable solvent for the recrystallization of my trifluoromethylaniline.

A4: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.

Solvent Selection Strategy:

  • Start with small-scale solubility tests: In test tubes, test the solubility of a small amount of your compound in various solvents (e.g., hexane, ethyl acetate, ethanol, water, toluene) at room temperature and upon heating.

  • Consider "like dissolves like": The polarity of your fluorinated aromatic amine will be influenced by other substituents on the ring.

  • Utilize mixed solvent systems: If a single solvent is not ideal, a binary solvent system can be very effective. Dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly. A common pair is ethanol/water.[7]

Distillation

Q5: Can I purify my liquid fluoroaniline by vacuum distillation? What are the potential pitfalls?

A5: Vacuum distillation is a viable method for purifying liquid fluorinated anilines, especially for removing non-volatile impurities. However, there are potential challenges to be aware of.

Potential Pitfalls and Solutions:

  • Thermal Decomposition: Some fluorinated aromatic amines can be thermally labile and may decompose at high temperatures, leading to the formation of tars and a lower yield of the desired product.[1][8]

    • Solution: Use a high-vacuum pump to lower the boiling point of your compound. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

  • Azeotrope Formation: Fluorinated compounds can sometimes form azeotropes with common solvents or with impurities. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[9][10][11][12][13]

    • Solution: If an azeotrope is suspected, you may need to try a different purification method or use a different solvent in a preceding extraction step to remove the azeotrope-forming impurity. Azeotropic data for many compounds can be found in the literature.

  • Safety: Heating organic amines in the presence of air can lead to oxidation and discoloration.

    • Solution: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

Liquid-Liquid Extraction

Q6: I am performing an acidic wash to remove a non-fluorinated aniline starting material, but my fluorinated product is also partitioning into the aqueous layer. Why is this happening?

A6: This is likely due to the reduced basicity of your fluorinated aromatic amine. The electron-withdrawing fluorine atoms lower the pKa of the amine, making it a weaker base.

Solutions:

  • Adjust the pH carefully: Use a milder acidic solution (e.g., dilute acetic acid or a buffer) instead of a strong acid like HCl. This will allow you to selectively protonate the more basic non-fluorinated aniline while leaving the less basic fluorinated product in the organic layer.

  • Back-extraction: After the initial acidic wash, you can neutralize the aqueous layer with a base (e.g., NaOH) and then extract it again with an organic solvent to recover any of your fluorinated product that was lost.

Frequently Asked Questions (FAQs)

Q1: Which purification technique should I try first for my crude fluorinated aromatic amine?

A1: The choice of the initial purification technique depends on the physical state of your compound and the nature of the impurities.

Purification_Decision_Tree start Crude Fluorinated Aromatic Amine main_impurities What are the main impurities? start->main_impurities is_solid Is the compound a solid? crystallization Recrystallization is_solid->crystallization Yes flash_chrom Flash Chromatography (Silica or Alumina) is_solid->flash_chrom No (oily solid) is_liquid Is the compound a liquid? is_liquid->flash_chrom No (thermally unstable) distillation Vacuum Distillation is_liquid->distillation Yes main_impurities->is_solid Non-polar/baseline impurities main_impurities->is_liquid Non-volatile impurities extraction Liquid-Liquid Extraction main_impurities->extraction Acidic/basic impurities isomers Are there regioisomers? isomers->flash_chrom No hplc Preparative HPLC isomers->hplc Yes (difficult separation) crystallization->isomers flash_chrom->isomers

Caption: Decision tree for selecting a primary purification technique.

Q2: Are there any specialized purification techniques for highly fluorinated compounds?

A2: Yes, for compounds with a high fluorine content, Fluorous Solid-Phase Extraction (F-SPE) can be a very effective technique. F-SPE utilizes a stationary phase with a bonded perfluoroalkyl chain. Highly fluorinated compounds are retained on this "fluorous" phase while non-fluorinated or lightly fluorinated compounds are washed away with a fluorophobic solvent (e.g., methanol/water). The desired fluorinated compound can then be eluted with a fluorophilic solvent.

Q3: What are the key safety precautions I should take when purifying fluorinated aromatic amines?

A3: Fluorinated aromatic amines, like their non-fluorinated counterparts, should be handled with care as they can be toxic and are often skin and eye irritants.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (check glove compatibility charts for the specific compound and solvents).[14][15][16][17][18][19][20]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[14][15][16][18]

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to your institution's hazardous waste management procedures. Halogenated organic waste should be collected separately.[6][8][14][21][22]

  • Review Safety Data Sheets (SDS): Always review the SDS for your specific compound and all solvents and reagents before beginning work.[15][18]

Experimental Protocols & Case Studies

Case Study 1: Purification of 2,4-Difluoroaniline by Vacuum Distillation

This protocol is adapted from a common synthetic route where 2,4-difluoronitrobenzene is reduced to 2,4-difluoroaniline.[16]

Objective: To purify crude 2,4-difluoroaniline from non-volatile impurities and residual solvent.

Protocol:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude 2,4-difluoroaniline. Add a magnetic stir bar or boiling chips.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of 2,4-difluoroaniline under the achieved vacuum.

  • Completion: Stop the distillation before the flask goes to dryness.

  • Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum.

Vacuum_Distillation_Workflow A Assemble Vacuum Distillation Apparatus B Charge Flask with Crude 2,4-Difluoroaniline A->B C Apply Vacuum B->C D Gently Heat C->D E Collect Product Fraction D->E F Stop Distillation E->F G Cool and Recover Product F->G

Caption: Workflow for the vacuum distillation of 2,4-difluoroaniline.

Case Study 2: Purification of 4-(Trifluoromethyl)aniline by Column Chromatography

This protocol is a general procedure for the purification of 4-(trifluoromethyl)aniline after a synthetic step.[21]

Objective: To purify 4-(trifluoromethyl)aniline from byproducts and unreacted starting materials.

Protocol:

  • TLC Analysis: Develop a TLC method to determine a suitable solvent system for separation. A mixture of ethyl acetate and hexanes is a good starting point.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Comparative Data on Purification Methods

The following table provides a qualitative comparison of the primary purification techniques for fluorinated aromatic amines. The optimal choice will always depend on the specific compound and impurities.

Technique Selectivity for Isomers Scalability Speed Common Issues
Recrystallization Low to ModerateHighModerateOiling out, finding a suitable solvent
Flash Chromatography ModerateHighFastPeak tailing, co-elution of close spots
Preparative HPLC HighLow to ModerateSlowCost, solvent usage
Vacuum Distillation LowHighFastThermal decomposition, azeotropes
Liquid-Liquid Extraction LowHighFastEmulsions, incomplete separation

References

  • BenchChem. (2025). Isotopic Enrichment of 4-(Trifluoromethyl)aniline-d4: A Technical Guide.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • New Jersey Department of Health. (Date not available). Aniline - Hazardous Substance Fact Sheet.
  • Google Patents. (Date not available). Method of preparing 2,4-difluoroaniline. US4294988A.
  • Chemos GmbH&Co.KG. (Date not available).
  • Organic Syntheses. (Date not available). Synthesis of 4-(2,2-Difluorovinyl)
  • Google Patents. (Date not available). Method of preparing 2,4-difluoroaniline. EP0001825A1.
  • Horsley, L. H. (Date not available).
  • Rutgers University.
  • chemcraft.su. (Date not available).
  • University of California, Los Angeles.
  • Google Patents. (Date not available). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. CN103709045A.
  • Organic Syntheses. (Date not available). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
  • Environmental Health and Safety. (Date not available). Hazardous Waste Reduction.
  • oshs.cwu.edu. (Date not available). Hazardous Waste Disposal Procedures.
  • PrepChem.com. (Date not available). (a) Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride.
  • BenchChem. (2025).
  • Bucknell University. (2016). WASTE MANAGEMENT.
  • Gmehling, J., Menke, J., Krafczyk, J., Fischer, K. (Date not available).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (Date not available). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Wikipedia.
  • Scribd. (Date not available). Binary Azeotrope List.
  • Massachusetts Institute of Technology.
  • ACS Figshare. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • McGill University. (Date not available).
  • King Group. (Date not available).
  • ResearchGate. (Date not available). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors.
  • PubMed Central (PMC). (Date not available). Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness.
  • ResearchGate. (2025).
  • PubMed Central (PMC). (2023). The Components' Roles in Thermal Stability and Flammability of Cork Powder.
  • MDPI. (Date not available). Thermal Stability of Ionic Liquids: Effect of Metals.
  • BenchChem. (2025).
  • Google Patents. (Date not available).
  • MDPI. (Date not available). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
  • LCGC International. (Date not available). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Chemistry Stack Exchange. (2017).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline: A Guide for Strategic Drug Design

Introduction: The Privileged Aniline Scaffold and the Rise of Fluorine In the landscape of medicinal chemistry, substituted anilines represent a "privileged scaffold," a molecular framework that consistently appears in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Aniline Scaffold and the Rise of Fluorine

In the landscape of medicinal chemistry, substituted anilines represent a "privileged scaffold," a molecular framework that consistently appears in a multitude of therapeutic agents.[1][2] Their synthetic accessibility and capacity to form critical hydrogen bonds and other interactions within protein binding sites have made them foundational to drugs targeting everything from cancers to infectious diseases.[1][2] However, the aniline motif is not without its challenges, primarily its susceptibility to metabolic oxidation by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[3]

This guide focuses on 4-Fluoro-2-(piperidin-1-ylmethyl)aniline , a compound that strategically incorporates two key structural modifications to the basic aniline core: an ortho-disposed piperidinylmethyl group and a para-disposed fluorine atom. The strategic placement of fluorine has become a cornerstone of modern drug design, with over half of recently approved small-molecule drugs containing this unique halogen.[4] Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's physicochemical properties and metabolic fate.[5][6]

The purpose of this guide is to provide an in-depth, objective comparison of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline against a series of structurally related analogs. By systematically dissecting the contributions of each substituent, we will illuminate the rationale behind its design and provide a framework for predicting its performance in a drug discovery context. This analysis is grounded in fundamental principles of medicinal chemistry and supported by established experimental protocols, offering researchers and drug development professionals actionable insights for their own programs.

Section 1: Physicochemical Properties - The Foundation of Pharmacokinetics

A molecule's journey through the body is dictated by its fundamental physicochemical properties, primarily its acidity (pKa) and lipophilicity (LogP). These parameters govern solubility, membrane permeability, and the nature of interactions with biological targets.

  • pKa (Ionization Constant): The pKa dictates the charge state of a molecule at a given pH. For an aniline derivative, the pKa of the conjugate acid of the basic nitrogen atoms is critical. At physiological pH (~7.4), a basic compound with a pKa well above 7.4 will be predominantly protonated (charged), influencing its solubility and ability to form ionic bonds with acidic residues in a protein target. Conversely, the uncharged form is generally favored for passive diffusion across cell membranes.[6]

  • LogP (Octanol-Water Partition Coefficient): LogP is the measure of a compound's lipophilicity or "greasiness." It is a key determinant of absorption, distribution, and metabolic susceptibility. A delicate balance is required; sufficient lipophilicity is needed for membrane permeation, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolism.[7]

Comparative Analysis of Physicochemical Properties

To understand the specific contributions of the fluorine and piperidinylmethyl groups, we will compare our compound of interest with three key analogs:

  • 2-(Piperidin-1-ylmethyl)aniline (The des-fluoro analog): Isolates the effect of the fluorine atom.

  • 4-Fluoroaniline (The parent fluoroaniline): Isolates the effect of the piperidinylmethyl group.

  • 4-Fluoro-2-(morpholin-4-ylmethyl)aniline (The morpholine analog): Evaluates the impact of altering the basic side chain.

CompoundStructureKey FeaturepKa (Predicted/Experimental)LogP (Predicted/Experimental)Rationale for Property Modulation
4-Fluoro-2-(piperidin-1-ylmethyl)aniline Fc1cc(N)c(CN2CCCCC2)cc1Compound of Interest ~9.0 (Piperidine), ~4.3 (Aniline)~2.9The piperidine nitrogen is the dominant basic center. The electron-withdrawing fluorine atom lowers the pKa of the aniline nitrogen compared to its non-fluorinated counterpart.[6][7]
2-(Piperidin-1-ylmethyl)aniline c1ccc(N)c(CN2CCCCC2)c1des-fluoro Analog~9.1 (Piperidine), ~4.8 (Aniline)~2.7Removal of the electronegative fluorine increases the basicity (raises the pKa) of the aromatic aniline nitrogen. Lipophilicity is slightly reduced.
4-Fluoroaniline Fc1ccc(N)cc1Parent Fluoroaniline4.65 [8][9][10]1.15 [9][10][11]Lacks the bulky, lipophilic, and highly basic piperidinylmethyl group, resulting in significantly lower pKa and LogP values.
4-Fluoro-2-(morpholin-4-ylmethyl)aniline Fc1cc(N)c(CN2CCOCC2)cc1Morpholine Analog~7.0 (Morpholine), ~4.3 (Aniline)~1.9The oxygen atom in the morpholine ring is electron-withdrawing, significantly reducing the basicity of its nitrogen compared to piperidine. It also reduces lipophilicity.

Note: Predicted values are derived from computational models and established medicinal chemistry principles. Experimental values are cited.

Structural Comparison Diagram

The following diagram illustrates the structural relationships between the compared molecules.

G cluster_0 Compound of Interest cluster_1 Analogs for Comparison COI 4-Fluoro-2-(piperidin-1-ylmethyl)aniline DesF 2-(Piperidin-1-ylmethyl)aniline (des-fluoro) COI->DesF Remove F ParentF 4-Fluoroaniline (parent fluoroaniline) COI->ParentF Remove Piperidinylmethyl Morph 4-Fluoro-2-(morpholin-4-ylmethyl)aniline (morpholine analog) COI->Morph Piperidine -> Morpholine

Caption: Structural modifications to the core compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa values of a basic compound by titrating it with a standardized acid and monitoring the pH change.

Causality: Potentiometric titration is a highly precise and reliable method for pKa determination.[12][13] The principle relies on the Henderson-Hasselbalch equation. At the point where exactly half of the basic compound has been neutralized by the acid titrant (the half-equivalence point), the concentration of the base equals the concentration of its conjugate acid. At this specific point, the measured pH of the solution is equal to the pKa of the conjugate acid.[14][15]

Materials:

  • Calibrated pH meter and electrode

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 100 mL beaker

  • Test compound (e.g., 4-Fluoro-2-(piperidin-1-ylmethyl)aniline)

  • Deionized water

  • Nitrogen gas line

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[14][16]

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate readings.[14][16]

  • Sample Preparation: Accurately weigh and dissolve the test compound in deionized water to a final concentration of approximately 1 mM.[14][16] Add KCl to a final concentration of 0.15 M.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[14][16]

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode into the solution, ensuring the bulb does not contact the stir bar.[15]

  • Titration: Begin stirring at a slow, steady rate. Add the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize, then record the total volume of titrant added and the corresponding pH. Collect more data points near the equivalence points, where the pH changes most rapidly.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa value is determined from the pH at the half-equivalence point.[14] For a molecule with two basic centers like our compound of interest, two inflection points and two corresponding pKa values will be observed.

Section 2: In Vitro ADME - Predicting In Vivo Behavior

A compound's therapeutic potential can be quickly curtailed if it is metabolized too rapidly by the body. The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 (CYP) family work to modify foreign compounds (xenobiotics) to facilitate their excretion.[17][18] In vitro metabolic stability assays using human liver microsomes (HLM) are a standard industry practice to predict in vivo hepatic clearance.[19]

Metabolic Liabilities of Substituted Anilines and Piperidines
  • Aniline Moiety: The aromatic ring of aniline is susceptible to CYP-mediated hydroxylation. The amino group itself can undergo N-oxidation. These metabolic pathways often represent "soft spots" that lead to rapid clearance.[3][20]

  • Piperidine Moiety: The piperidine ring is also a substrate for CYP enzymes. The most common metabolic pathway for N-alkyl piperidines is N-dealkylation, where the group attached to the nitrogen is cleaved.[21][22] This process involves the oxidation of the carbon alpha to the nitrogen, forming an unstable intermediate that breaks down.[23]

The Strategic Role of Fluorine in Metabolic Stabilization

One of the most powerful applications of fluorine in drug design is its use as a "metabolic blocker."[4][7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[6][20] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, enzymatic oxidation at that site can be effectively blocked.[20]

In 4-Fluoro-2-(piperidin-1-ylmethyl)aniline , the fluorine atom is positioned at the para-position, a common site for aromatic hydroxylation. This placement is intended to shield the ring from this metabolic pathway, thereby increasing the compound's metabolic half-life and overall exposure in vivo.[24][25]

Comparative Analysis of Predicted Metabolic Stability
CompoundKey Structural FeaturesPredicted Primary Metabolic PathwaysExpected Metabolic Stability (t½ in HLM)Rationale
4-Fluoro-2-(piperidin-1-ylmethyl)aniline para-Fluoro, ortho-PiperidinylmethylPiperidine N-dealkylation, Piperidine ring oxidationModerate to HighThe para-fluorine is expected to block aromatic hydroxylation, a major clearance pathway for anilines.[20][24] The primary remaining liability is metabolism on the piperidine ring.
2-(Piperidin-1-ylmethyl)aniline Unsubstituted Aniline RingAromatic hydroxylation (at C4), Piperidine N-dealkylationLow to ModerateThe unsubstituted para-position is a metabolic "soft spot" highly susceptible to CYP-mediated hydroxylation, likely leading to rapid clearance.[20]
4-Fluoroaniline No Alkyl Side ChainN-oxidation, Ring oxidation (minor)ModerateLacks the easily metabolized piperidine side chain, but the aniline nitrogen itself can be a site of metabolism.
4-Fluoro-2-(morpholin-4-ylmethyl)aniline Morpholine Side ChainMorpholine ring oxidationModerate to HighSimilar to the piperidine analog, the para-fluorine protects the aromatic ring. Morpholine metabolism can still occur but may proceed at a different rate than piperidine.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate at which a test compound is metabolized by liver enzymes by measuring its disappearance over time.

Causality: This assay provides a robust in vitro model of hepatic clearance.[17] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[17][18] The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[18][26] By monitoring the concentration of the parent compound over time using LC-MS/MS, we can calculate key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system or 1 mM NADPH solution

  • Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis P1 Thaw HLM on ice. Dilute to 0.5 mg/mL in pH 7.4 buffer. P2 Prepare 1 µM test compound solution in the HLM suspension. P1->P2 I1 Pre-incubate mixture for 5 min. P2->I1 I2 Initiate reaction by adding 1 mM NADPH. I1->I2 S1 Aliquots taken at 0, 5, 15, 30, 45 min. I2->S1 Start Timer S2 Quench reaction by adding cold ACN with Internal Standard. S1->S2 A1 Centrifuge to pellet protein. S2->A1 A2 Analyze supernatant by LC-MS/MS. A1->A2 A3 Plot ln(% Remaining) vs. Time. Calculate t½ and CLint. A2->A3

Caption: Workflow for the HLM metabolic stability assay.

Step-by-Step Protocol:

  • Preparation: Thaw pooled HLM on ice. Prepare a working suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[17][18]

  • Test Compound Addition: Add the test compound from a concentrated stock to the HLM suspension to achieve a final concentration of 1 µM.[26] Include positive control compounds with known metabolic rates (e.g., Midazolam, Dextromethorphan).[26]

  • Pre-incubation: Pre-incubate the compound-microsome mixture at 37°C for 5-10 minutes to allow temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.[17]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[17]

  • Reaction Termination (Quenching): Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile (ACN) with a suitable internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the rate constant (k). The half-life is calculated as t½ = 0.693 / k.

Section 3: Synthesis, Application Context, and Integrated Perspective

Synthetic Accessibility

Substituted anilines like the ones discussed are readily accessible through established synthetic routes. A plausible final step for the synthesis of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline would involve a Mannich-type reaction between 4-fluoroaniline, formaldehyde, and piperidine. This reaction is a classic and robust method for aminomethylation of anilines.

Application Context: Kinase Inhibition

The substituted aniline scaffold is a cornerstone of many kinase inhibitors used in oncology.[1][2] These drugs typically function as ATP-competitive inhibitors, where the aniline moiety forms key hydrogen bonds in the hinge region of the kinase ATP-binding pocket.[1] The substituents on the aniline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.

In this context, 4-Fluoro-2-(piperidin-1-ylmethyl)aniline possesses features desirable for a kinase inhibitor candidate:

  • Hinge-Binding Motif: The aniline nitrogen is available for hydrogen bonding.

  • Solubilizing Group: The basic piperidine group, which will be protonated at physiological pH, enhances aqueous solubility.

  • Metabolic Blocker: The para-fluoro group improves metabolic stability, potentially leading to better oral bioavailability and a longer duration of action.[5][27]

Integrated View: Balancing Properties for Drug-Likeness

Effective drug design is a multidimensional optimization problem. The strategic choices made in the structure of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline reflect a rational approach to balancing competing properties.

G Structure Molecular Structure pKa pKa (Solubility, Target Binding) Structure->pKa Piperidine Aniline LogP LogP (Permeability, ADME) Structure->LogP Piperidine Fluorine MetStab Metabolic Stability (Half-Life, Exposure) Structure->MetStab Fluorine Blocker Potency Target Potency & Selectivity pKa->Potency PK Pharmacokinetics (ADME Profile) pKa->PK affects Solubility LogP->Potency affects Permeability LogP->PK MetStab->PK Overall Optimal Drug Candidate Profile Potency->Overall PK->Overall

Caption: Interplay of properties for an optimal drug profile.

Conclusion

The comparative analysis of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline against its structural analogs provides a clear illustration of strategic, rational drug design.

  • The Piperidinylmethyl Group: This substituent serves as the primary basic center, ensuring protonation and likely enhancing aqueous solubility at physiological pH. It also contributes significantly to the molecule's overall lipophilicity.

  • The para-Fluoro Group: This is the key strategic element. It acts as a metabolic blocker, shielding a position otherwise susceptible to oxidative metabolism.[20] This is predicted to confer a significant advantage in metabolic stability compared to the non-fluorinated analog. Furthermore, its electron-withdrawing nature subtly modulates the basicity of the aniline nitrogen, which can be critical for fine-tuning target binding or off-target activities.

By combining these features, 4-Fluoro-2-(piperidin-1-ylmethyl)aniline emerges as a thoughtfully designed scaffold. It balances the need for a solubilizing basic group with a proven strategy for enhancing metabolic stability. This systematic, comparative approach—evaluating each component's contribution to pKa, LogP, and metabolic fate—is fundamental to efficiently advancing drug candidates from initial hits to successful clinical outcomes.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences, 7(2). [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Böhm, H. J., et al. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • MDPI. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • National Center for Biotechnology Information. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Encyclopedia of Things. (n.d.). 4-Fluoroaniline. [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • University of Massachusetts Lowell. (n.d.). Potentiometric Titration of an Unknown Weak Acid. [Link]

  • ACS Publications. (2023, June 9). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. [Link]

  • Research Repository UCD. (n.d.). Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half-life. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline | C6H6FN | CID 9731. [Link]

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

  • PharmaCompass. (n.d.). 4-FLUOROANILINE. [Link]

  • ResearchGate. (2021, June 15). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [Link]

  • PubMed. (2002, July 18). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • Semantic Scholar. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • PubChemLite. (n.d.). 2-fluoro-4-(piperidin-1-yl)aniline. [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

Sources

Comparative

Efficacy of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline Scaffolds in Dual Mer/c-Met Inhibition

Executive Summary: The "Privileged Scaffold" in Kinase Discovery[1] In the landscape of Type I and Type II kinase inhibitors, the 4-Fluoro-2-(piperidin-1-ylmethyl)aniline moiety has emerged as a critical "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" in Kinase Discovery[1]

In the landscape of Type I and Type II kinase inhibitors, the 4-Fluoro-2-(piperidin-1-ylmethyl)aniline moiety has emerged as a critical "privileged scaffold."[1] While not a marketed drug in isolation, this intermediate is the structural anchor for a new generation of Dual Mer/c-Met Inhibitors designed to overcome resistance mechanisms associated with first-generation drugs like Crizotinib.

This guide analyzes the efficacy of derivatives built upon this scaffold (specifically the 2-substituted aniline pyrimidine class, exemplified by the novel candidate Compound 17c ), comparing them against current Standard of Care (SoC) agents.[1][2]

Why This Scaffold Matters
  • Dual Mechanism: Simultaneously targets c-Met (tumor proliferation/metastasis) and MerTK (immune evasion/macrophage efferocytosis).[1]

  • Binding Mode: The 2-(piperidin-1-ylmethyl) group provides crucial solubility and forms specific hydrogen bond interactions within the solvent-exposed region of the kinase ATP-binding pocket, while the 4-fluoroaniline core anchors into the hydrophobic hinge region.[1]

Mechanistic Rationale & Pathway Visualization

The primary failure mode of current c-Met inhibitors (e.g., Capmatinib, Tepotinib) is the upregulation of bypass signaling or the activation of the MerTK pathway, which suppresses the anti-tumor immune response. Derivatives of the 4-Fluoro-2-(piperidin-1-ylmethyl)aniline scaffold address this by blocking both pathways.[1]

Dual Inhibition Pathway Diagram[2]

Mer_cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Gas6 Gas6/Pros1 (Ligand) MerTK MerTK Receptor (TAM Family) Gas6->MerTK PI3K PI3K / AKT cMet->PI3K RAS RAS / MAPK cMet->RAS MerTK->PI3K STAT1 STAT1 / NF-κB MerTK->STAT1 Suppression Inhibitor 4-Fluoro-2-(piperidin-1-ylmethyl) aniline Derivative (e.g., Compound 17c) Inhibitor->cMet Blocks ATP Binding Inhibitor->MerTK Blocks ATP Binding Apoptosis Tumor Apoptosis & Immune Activation Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation & Metastasis PI3K->Proliferation RAS->Proliferation ImmuneSuppression Immune Evasion (M2 Macrophage Polarization) STAT1->ImmuneSuppression

Figure 1: Mechanism of Action.[1] The derivative blocks both c-Met-driven proliferation and MerTK-driven immune suppression, leading to a synergistic anti-tumor effect.[1]

Comparative Efficacy Data

The following data compares Compound 17c (a lead candidate derived from the 4-Fluoro-2-(piperidin-1-ylmethyl)aniline scaffold) against FDA-approved inhibitors.

Data Source: Biomolecules 2025, 15(8), 1180; MDPI 2024.

Table 1: Enzymatic Inhibitory Activity (IC50)
CompoundScaffold Typec-Met IC50 (nM)MerTK IC50 (nM)Selectivity Profile
Compound 17c 2-Subst.[1][2][3] Aniline Pyrimidine 26.1 ± 7.7 6.4 ± 1.8 Balanced Dual Inhibitor
CrizotinibAminopyridine~8.0>100Highly c-Met/ALK selective
CabozantinibQuinoline~1.3~4.6Multi-kinase (VEGFR/MET/AXL)
UNC2025Pyrazolopyrimidine>5002.7MerTK Selective
Table 2: Safety & PK Profile (Compound 17c)
ParameterValueClinical Implication
hERG Inhibition IC50 > 40 µMLow risk of QT prolongation (cardiotoxicity).[1]
Microsomal Stability t1/2 = 53.1 minSuitable for oral dosing; resists rapid hepatic clearance.[2][4]
Bioavailability (F) 45.3%Moderate-to-good oral absorption.[1][2][3]
Cytotoxicity (HCT116) IC50 = 0.85 µMPotent anti-proliferative effect in colorectal cancer lines.[1]

Experimental Protocol: Synthesis Workflow

This protocol outlines the synthesis of a 2-substituted aniline pyrimidine derivative using 4-Fluoro-2-(piperidin-1-ylmethyl)aniline as the nucleophile in the final coupling step.[1] This is a self-validating workflow; the disappearance of the starting aniline peak in LC-MS confirms reaction completion.

Reagents Required[6][7][8]
  • Intermediate A: 2,4-Dichloropyrimidine derivative (core scaffold).[1]

  • Intermediate B: 4-Fluoro-2-(piperidin-1-ylmethyl)aniline (CAS: 1153197-37-5).[1]

  • Catalyst: p-TsOH (p-Toluenesulfonic acid) or Pd2(dba)3 / Xantphos (for Buchwald conditions).[1]

  • Solvent: n-Butanol or 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Charge a dry round-bottom flask with Intermediate A (1.0 eq) and n-Butanol (10 volumes).

    • Add Intermediate B (4-Fluoro-2-(piperidin-1-ylmethyl)aniline) (1.1 eq).[1]

    • Add p-TsOH (0.5 eq) as a catalyst.[1]

  • Nucleophilic Substitution (SnAr):

    • Heat the mixture to 100°C under reflux conditions.

    • Critical Control Point: Monitor reaction via TLC (System: DCM/MeOH 95:5) or LC-MS every 2 hours.

    • Endpoint: Disappearance of the mass peak corresponding to Intermediate A and Intermediate B; appearance of Product Mass [M+H]+.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Concentrate solvent under reduced pressure.

    • Dilute residue with Ethyl Acetate and wash with Saturated NaHCO3 (2x) to neutralize the acid catalyst.[1]

    • Wash organic layer with Brine, dry over anhydrous Na2SO4.

  • Purification:

    • Purify crude product via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0-10% Methanol in Dichloromethane.[1]

    • Validation: Verify purity >95% via HPLC (254 nm).

Synthesis Logic Diagram

Synthesis_Flow Start Start: 2,4-Dichloropyrimidine Core Condition Conditions: n-BuOH, p-TsOH 100°C, 4-6h Start->Condition Reactant Reactant: 4-Fluoro-2-(piperidin-1-ylmethyl)aniline Reactant->Condition Check QC Check: LC-MS Monitoring Condition->Check Check->Condition Incomplete Product Final Product: Dual Mer/c-Met Inhibitor (Compound 17c) Check->Product Complete

Figure 2: Synthetic workflow for coupling the aniline scaffold to the pyrimidine core.

Conclusion

The 4-Fluoro-2-(piperidin-1-ylmethyl)aniline scaffold is not merely a passive building block but a pharmacophore determinant.[1] Its incorporation into pyrimidine-based kinase inhibitors (specifically Compound 17c ) yields a therapeutic profile that is superior to single-target agents like Crizotinib in contexts where MerTK-driven resistance is a risk.[1]

Recommendation: For researchers targeting resistant NSCLC or gastric cancers, prioritizing this scaffold allows for the simultaneous disruption of tumor proliferation (c-Met) and the tumor microenvironment's immune suppression (MerTK).[1]

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Source: Biomolecules 2025, 15(8), 1180.[3][4] URL:[Link][1]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Source: Molecules 2024 (MDPI).[1] URL:[Link][1]

  • 4-Fluoro-2-(piperidin-1-ylmethyl)aniline (CAS 1153197-37-5) Product Entry. Source: BLD Pharm / PubChem. URL:[Link][1]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry (ACS).[1][5] URL:[Link][1]

Sources

Validation

Comparative Analysis: Fluorinated vs. Non-Fluorinated Aniline Analogues in Drug Design

Executive Summary In medicinal chemistry, the strategic substitution of hydrogen with fluorine on aniline scaffolds is a high-impact bioisosteric transformation.[1] This guide provides a technical comparison between nati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic substitution of hydrogen with fluorine on aniline scaffolds is a high-impact bioisosteric transformation.[1] This guide provides a technical comparison between native aniline and its fluorinated analogues (2-, 3-, and 4-fluoroaniline).[1] We analyze the critical shifts in physicochemical properties (


, LogP), metabolic stability profiles, and synthetic reactivity that drive the selection of these motifs in lead optimization.

Physicochemical Profiling: The Fluorine Effect

The introduction of fluorine—the most electronegative element—profoundly alters the electronic landscape of the aniline ring. However, the magnitude and direction of this effect are strictly position-dependent.

Comparative Data Table

Data represents standard values measured in aqueous solution at 25°C.

PropertyAniline (Parent)2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
Basicity (

of

)
4.613.203.504.65
Lipophilicity (LogP) 0.901.151.151.15
H-Bond Donor Strength ModerateHighHighModerate
Electronic Effect N/AStrong Inductive (-I)Inductive (-I)Resonance (+M) vs Inductive (-I)
Technical Analysis
  • The Ortho-Effect (2-F): Placing fluorine at the ortho position drastically reduces basicity (

    
     drops by ~1.4 units). The proximity of the electronegative fluorine exerts a powerful inductive electron-withdrawing effect (-I) on the nitrogen lone pair, making it less available for protonation. This is critical when reducing HERG channel liability, which often correlates with basicity.
    
  • The Para-Anomaly (4-F): Surprisingly, 4-fluoroaniline has a

    
     nearly identical to unsubstituted aniline. Here, fluorine’s ability to donate electron density into the ring via resonance (+M) counteracts its inductive withdrawal (-I) at this distance.
    
  • Lipophilicity: All fluorinated analogues show an increase in LogP (~+0.25 units). While fluorine is polar, its low polarizability and tight electron shell prevent strong solvation by water compared to the C-H bond, resulting in a net increase in lipophilicity.

Metabolic Stability: Blocking the Soft Spot

The primary driver for switching from aniline to 4-fluoroaniline is to block Phase I metabolism. Anilines are notoriously susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, particularly at the para-position.

Mechanism of Action[2]
  • Aniline: CYP450 enzymes typically attack the electron-rich para-position, forming an arene oxide or radical intermediate that collapses to p-aminophenol. This metabolite can undergo further toxic activation (quinone imines).

  • 4-Fluoroaniline: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to the oxoferryl radical of the CYP heme. Substitution at the para-position effectively "caps" this metabolic soft spot, forcing the enzyme to metabolize the drug via slower, secondary pathways or leaving it unmetabolized.

Visualization: Metabolic Pathway Divergence

The following diagram illustrates the mechanistic divergence between aniline and 4-fluoroaniline metabolism.

MetabolicPathways cluster_0 Substrates cluster_1 Outcomes Aniline Aniline Scaffold (C-H at para) CYP CYP450 (Oxidation) Aniline->CYP High Affinity Fluoro 4-Fluoroaniline (C-F at para) Fluoro->CYP Steric/Electronic Resistance Metabolite p-Aminophenol (Rapid Clearance/Toxicity) CYP->Metabolite Hydroxylation Stable Metabolically Stable (Extended Half-life) CYP->Stable Blocked Site

Figure 1: Mechanistic comparison of metabolic outcomes. The C-F bond prevents the formation of the unstable arene oxide intermediate common in aniline metabolism.

Synthetic Reactivity & Nucleophilicity

In synthetic workflows (e.g.,


 or Buchwald-Hartwig couplings), the nucleophilicity of the aniline nitrogen is paramount.
  • Non-Fluorinated Aniline: Acts as a moderate nucleophile. Reacts readily with electrophiles but can suffer from over-alkylation if not controlled.

  • Fluorinated Analogues:

    • 2-Fluoroaniline: Significantly reduced nucleophilicity due to the inductive effect. Reactions requiring nucleophilic attack may require higher temperatures, stronger catalysts (e.g., Pd-PEPPSI or BrettPhos precatalysts), or longer reaction times.

    • 4-Fluoroaniline: Retains nucleophilicity similar to aniline. It is generally a "drop-in" replacement in synthetic schemes without requiring drastic condition modifications.

Experimental Protocols

To validate the choice between fluorinated and non-fluorinated analogues, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Comparative)

Objective: Determine the Intrinsic Clearance (


) difference between aniline and fluoroaniline derivatives.
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock solutions of test compounds (Aniline, 4-F-Aniline) in DMSO.

  • Incubation System:

    • Test Concentration: 1 µM (final <0.1% DMSO).

    • Microsome Concentration: 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Workflow:

    • Pre-incubate microsomes and test compound at 37°C for 5 minutes.

    • Start: Initiate reaction by adding NADPH.

    • Sampling: Remove aliquots (50 µL) at

      
       min.
      
    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope is

      
      .[2]
      
    • 
      .[3]
      
    • Validation Criteria: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show stability.

Protocol B: Rapid Determination (Spectrophotometric)

Objective: Quantify the electronic impact of fluorine substitution.

  • Setup: Use a UV-Vis spectrophotometer with a flow cell and automated titrator.

  • Method:

    • Prepare a 50 µM solution of the aniline analogue in 0.1 M KCl (ionic strength adjuster).

    • Adjust pH to 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH to pH 12.0.

    • Record UV-Vis spectra (200–400 nm) at 0.2 pH increments.

  • Data Processing:

    • Identify

      
       shift between protonated (
      
      
      
      ) and neutral (
      
      
      ) forms.
    • Use the Henderson-Hasselbalch equation to fit the inflection point of absorbance vs. pH.

    • Note: 2-Fluoroaniline will require careful baseline correction below pH 3 due to its low

      
      .
      

Strategic Selection Guide

When should you deploy a fluorinated analogue? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.

SelectionStrategy Start Lead Optimization: Aniline Scaffold MetabIssue Is Metabolic Clearance High? Start->MetabIssue ParaBlock Try 4-Fluoroaniline (Blocks CYP Oxidation) MetabIssue->ParaBlock Yes (Para-hydroxylation) PotencyIssue Is Potency/Selectivity Low? MetabIssue->PotencyIssue No ConfCheck Check Binding Pocket: H-Bond or Conformation? PotencyIssue->ConfCheck OrthoSub Try 2-Fluoroaniline (Conformational Lock/H-Bond) ConfCheck->OrthoSub Need H-Bond Donor or Twist MetaSub Try 3-Fluoroaniline (Electronic Tuning) ConfCheck->MetaSub Need Electron Withdrawal

Figure 2: Decision tree for selecting the optimal fluorinated aniline analogue based on ADME and potency liabilities.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability Protocols).

Sources

Comparative

toxicological profile comparison of aniline derivatives

Executive Summary This guide provides a rigorous technical comparison of Aniline , 4-Chloroaniline (4-CA) , and 3,4-Dichloroaniline (3,4-DCA) . While these compounds share a core phenylamine structure, their toxicologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of Aniline , 4-Chloroaniline (4-CA) , and 3,4-Dichloroaniline (3,4-DCA) . While these compounds share a core phenylamine structure, their toxicological profiles diverge significantly due to the electronic and steric effects of chlorine substitution.

Key Takeaway: The addition of chlorine atoms to the aniline ring alters metabolic activation pathways. 4-Chloroaniline exhibits the highest potential for genotoxicity and hemoglobin adduct formation (Hemoglobin Binding Index = 569), significantly exceeding that of 3,4-Dichloroaniline (HBI = 9) and the parent Aniline . While all three induce methemoglobinemia (MetHb), the mechanism and potency are governed by the stability of the N-hydroxylamine intermediate.

Table 1: Comparative Toxicological Metrics
ParameterAniline 4-Chloroaniline (4-CA) 3,4-Dichloroaniline (3,4-DCA)
CAS Number 62-53-3106-47-895-76-1
Oral LD50 (Rat) 250–442 mg/kg310 mg/kg530–880 mg/kg
Primary Acute Toxicity MethemoglobinemiaSevere MethemoglobinemiaMethemoglobinemia (Moderate)
Hemoglobin Binding Index ModerateHigh (569) Low (9)
Carcinogenicity (IARC) Group 2A (Probable)Group 2B (Possible)Not Classifiable (Group 3)*
Target Organ Spleen (Hemangiosarcoma)Spleen (Fibrosis/Tumors)Kidney/Liver
Genotoxicity (Ames) Mixed/Weakly PositivePositive (with S9) Negative/Equivocal

*Note: 3,4-DCA is often flagged for "carcinogenicity concern" due to structural similarity to 4-CA, but lacks direct in vivo evidence of equivalent potency.

Mechanistic Toxicology: The Bioactivation Pathway

The toxicity of aniline derivatives is not intrinsic to the parent molecule but is driven by metabolic bioactivation, primarily via Cytochrome P450 2E1 (CYP2E1) .

The Toxification Logic
  • N-Hydroxylation: The amine group is oxidized to an N-hydroxylamine (e.g., N-hydroxy-4-chloroaniline).

  • Redox Cycling: This metabolite enters the erythrocyte and oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺), generating reactive oxygen species (ROS).

  • Adduct Formation: The N-hydroxylamine can further oxidize to a nitroso-derivative, which covalently binds to cysteine residues on hemoglobin or DNA, serving as a biomarker for exposure and a trigger for genotoxicity.

Causality Insight: The high toxicity of 4-CA compared to 3,4-DCA is attributed to the "Goldilocks" stability of its N-hydroxy metabolite. The 3,4-dichloro substitution pattern sterically and electronically hinders the enzymatic N-hydroxylation efficiency or destabilizes the reactive intermediate too rapidly for it to reach nuclear DNA targets effectively.

Visualization: Bioactivation & Redox Cycling Pathway

AnilineToxicity cluster_blood Blood / Erythrocyte Aniline Parent Aniline Derivative (Lipophilic) CYP Hepatic CYP2E1 (Bioactivation) Aniline->CYP NHydroxy N-Hydroxylamine (Reactive Intermediate) Aniline->NHydroxy N-Oxidation CYP->NHydroxy Nitroso Nitroso-Derivative NHydroxy->Nitroso Oxidation RBC Erythrocyte (RBC) NHydroxy->RBC Translocation Nitroso->NHydroxy Reductase (Redox Cycle) DNA DNA Adducts (Genotoxicity/Cancer) Nitroso->DNA Covalent Binding HbFe2 Hemoglobin (Fe2+) O2 Carrier MetHb Methemoglobin (Fe3+) (Dysfunctional) HbFe2->MetHb Oxidation by N-Hydroxylamine MetHb->HbFe2 MetHb Reductase (Limited Capacity) Spleen Splenic Macrophage (Hemophagocytosis -> Sarcoma) MetHb->Spleen Damaged RBC Clearance

Figure 1: The metabolic activation pathway of anilines. The redox cycle between N-hydroxylamine and Nitroso derivatives drives MetHb formation and oxidative stress.

Experimental Protocols

To validate the comparative toxicity, we utilize two "Gold Standard" protocols. These are designed to be self-validating systems where positive controls ensure assay integrity.

Protocol A: In Vivo Assessment of Methemoglobinemia

Objective: Quantify the potency of aniline derivatives to induce MetHb in a rodent model. Rationale: In vitro assays often lack the complete metabolic clearance systems (Phase II conjugation) that mitigate toxicity. In vivo assessment provides the definitive physiological response curve.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200–250g). Rationale: Male rats are historically more sensitive to aniline-induced splenic toxicity.

  • Dosing: Administer single oral gavage of test compound (Aniline, 4-CA, or 3,4-DCA) dissolved in corn oil.

    • Dose Range: 0.5, 1.0, and 2.0 mmol/kg.

  • Blood Collection:

    • Timepoints: 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

    • Technique: Tail vein nick (minimizes stress-induced hemolysis).

  • Assay (Evelyn-Malloy Modification):

    • Step 1 (Total Hb): Lyse 20 µL blood in 2.5 mL phosphate buffer (pH 6.6) with Triton X-100. Measure Absorbance at 635 nm (

      
      ).
      
    • Step 2 (MetHb Conversion): Add 1 drop of neutralized sodium cyanide (NaCN). This converts MetHb to Cyanmethemoglobin (which does not absorb at 635 nm). Measure Absorbance (

      
      ).
      
    • Step 3 (Total Conversion): Add potassium ferricyanide to convert all Hb to MetHb, then add NaCN. Measure Absorbance (

      
      ).
      
  • Calculation:

    
    
    

Validation Check: Positive control group dosed with Sodium Nitrite (40 mg/kg i.p.) must show >20% MetHb at 1 hour.

Protocol B: Salmonella Typhimurium Reverse Mutation Assay (Ames Test)

Objective: Compare genotoxic potential. Critical Nuance: Aromatic amines require metabolic activation. Standard S9 mix is often insufficient. We use Hamster Liver S9 (induced with Aroclor 1254 or Phenobarbital/


-naphthoflavone) which is metabolically superior for aromatic amine activation compared to Rat S9.

Methodology:

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: 10% Hamster Liver S9 mix in cofactor buffer (NADP, Glucose-6-phosphate).

  • Procedure (Pre-incubation Method):

    • Mix 0.1 mL bacterial culture + 0.1 mL test chemical + 0.5 mL S9 mix.

    • Incubate at 37°C for 20 minutes (shaking). Rationale: Allows N-hydroxylation to occur before plating.

    • Add 2.0 mL molten top agar (with traces of histidine/biotin) and pour onto minimal glucose agar plates.

  • Analysis: Count revertant colonies after 48 hours.

Data Interpretation:

  • 4-Chloroaniline: Typically shows a 2-3x increase in revertants in TA100 with S9.

  • 3,4-Dichloroaniline: Often yields negative or equivocal results, demonstrating the "deactivating" effect of the second chlorine atom on genotoxicity.

Structure-Activity Relationship (SAR) Analysis

The toxicity differences are predictable based on chemical structure. The following decision tree illustrates how substituents dictate the toxicological outcome.

Visualization: SAR Decision Tree

SAR_Flow Root Aniline Derivative Subst Ring Substitution? Root->Subst ParaCl Para-Chloro (4-CA) Subst->ParaCl Single Halogen DiCl 3,4-Dichloro (3,4-DCA) Subst->DiCl Multi Halogen Effect1 High Lipophilicity Stable N-Hydroxy ParaCl->Effect1 EWG stabilizes intermediate Effect2 Steric Hindrance Lower Bioactivation DiCl->Effect2 Crowding blocks N-oxidation Outcome1 High MetHb High Genotoxicity Effect1->Outcome1 Outcome2 Moderate MetHb Low Genotoxicity Effect2->Outcome2

Figure 2: SAR logic flow. Electron-withdrawing groups (EWGs) like Chlorine generally increase metabolic stability, but multiple substitutions (3,4-DCA) can sterically hinder the specific enzymatic pocket of CYP2E1 required for toxification.

References

  • National Toxicology Program (NTP). (1989). Toxicology and Carcinogenesis Studies of Para-Chloroaniline Hydrochloride in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 351. Link

  • European Chemicals Bureau. (2006).[1] European Union Risk Assessment Report: 3,4-Dichloroaniline. Vol 64. Link

  • Kiese, M. (1966). The Biochemical Production of Ferrihemoglobin-Forming Derivatives from Aromatic Amines, and Mechanisms of Ferrihemoglobin Formation. Pharmacological Reviews, 18(3), 1091–1161. Link

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455–460. Link

  • Clean Working Group. (2013). Standard Operating Procedure for Methemoglobin Analysis by Evelyn-Malloy Method. Environmental Health Perspectives Protocols. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(piperidin-1-ylmethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(piperidin-1-ylmethyl)aniline
© Copyright 2026 BenchChem. All Rights Reserved.